![molecular formula C16H13NO4S B2507543 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid CAS No. 370090-66-7](/img/structure/B2507543.png)

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

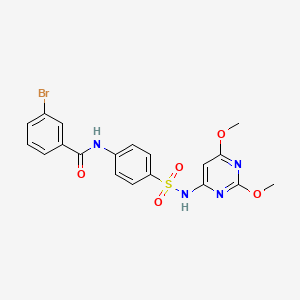

The compound "1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid" is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their biological relevance and potential therapeutic applications. The presence of a sulfonyl group attached to the indole ring can significantly alter the compound's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of indole derivatives with sulfonyl groups has been explored in various studies. For instance, the synthesis of 3-phenyl-1H-indole-5-sulfonamides has been reported, where different substituents on the phenyl ring were introduced, including methyl groups . Although the exact synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For example, the efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles from indole-3-carbaldehyde suggests a multi-step process that could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their interaction with biological targets. The X-ray crystal structure of a sulfonamide indole derivative with human carbonic anhydrase II has been determined, which provides insights into the binding interactions of these molecules . The molecular structure of "this compound" would likely exhibit similar interactions due to the presence of the sulfonyl group, which can act as a hydrogen bond acceptor.

Chemical Reactions Analysis

Indole derivatives with sulfonyl groups can participate in various chemical reactions. For example, the N-phenylsulfonyl derivative of 4H-furo[3,4-b]indole undergoes a Diels-Alder reaction with benzyne, leading to the formation of 5H-benzo[b]carbazole after deoxygenation and deprotection . This indicates that sulfonyl indoles can be versatile intermediates in synthetic organic chemistry. The sulfonation of 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has also been described, which is a key reaction for introducing sulfonyl chloride groups that can be further transformed into sulfonamide derivatives .

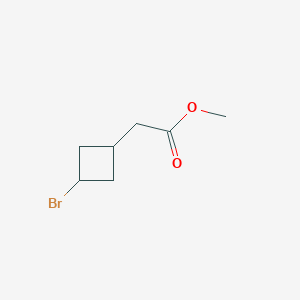

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their functional groups. The introduction of a sulfonyl group can increase the compound's acidity, polarity, and potential for forming hydrogen bonds, which can affect solubility and stability. The presence of a 4-methyl group on the phenyl ring can contribute to the lipophilicity of the compound. While the specific properties of "this compound" are not provided in the papers, the general trends observed in similar compounds suggest that it would have distinct solubility and stability characteristics compared to unsubstituted indoles .

Aplicaciones Científicas De Investigación

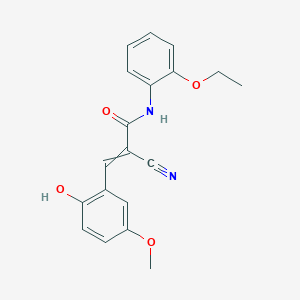

Antidiabetic Properties

1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid derivatives, specifically 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM 5), have been investigated for their potential antidiabetic properties. In studies conducted on streptozotocin-induced diabetic rats, these compounds, particularly DM 5, exhibited potent antidiabetic activity, showing significant potential for therapeutic applications in diabetes management (Choudhary, Kohli, Kumar & Joshi, 2011).

HIV-1 Inhibition

Compounds derived from this compound have demonstrated significant potency against HIV-1, particularly in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs). The introduction of specific substituents such as (2-methylphenyl)sulfonyl and (3-methylphenyl)sulfonyl resulted in compounds with remarkably low effective concentrations (EC50 values of 1 nM), indicating strong potential for the treatment of HIV-1, including strains resistant to other NNRTIs (Silvestri et al., 2003).

Cancer Detection

In the realm of cancer research, a water-soluble 2-[2-(2-chloro-3-{2-[3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl]-vinyl}-cyclohex-2-enylidene)-ethylidene]-3,3-dimethyl-1-(4-sulfo-butyl)-2,3-dihydro-1H-indole-5-carboxylic acid (dye 2) was synthesized. This dye has demonstrated an impressive 2-fold increase in quantum yield compared to its predecessors. Its stability and selectivity for bioconjugation, coupled with successful in vivo optical imaging applications, underscore its potential in developing molecular-based beacons for cancer detection (Pham, Medarova & Moore, 2005).

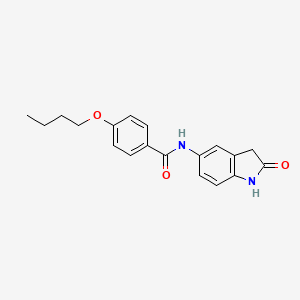

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in the biological activities of the targets . The interaction of the compound with its targets could lead to changes in the cellular processes, resulting in the observed biological effects.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The compound could potentially affect the pathways related to the biological activities mentioned above, leading to downstream effects.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , the compound could potentially have various molecular and cellular effects depending on the specific targets and pathways it affects.

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYNPWUFTCRYQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)

![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)

![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)

![4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2507481.png)